molecular formula C5H10I2 B146698 1,5-Diiodopentane CAS No. 628-77-3

1,5-Diiodopentane

Cat. No. B146698
CAS RN: 628-77-3
M. Wt: 323.94 g/mol
InChI Key: IAEOYUUPFYJXHN-UHFFFAOYSA-N
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Description

1,5-Diiodopentane is a diiodoalkane with the molecular formula C5H10I2. It is a significant compound in organic chemistry due to its reactivity and role as an intermediate in various chemical reactions and syntheses.

Synthesis Analysis

The electrochemical reduction of 1,5-diiodopentane has been studied, showing that it can be reduced at carbon electrodes in dimethylformamide to produce cyclopentane and other products depending on the conditions and presence of a proton source . Additionally, 1,5-diiodopentane can be used as a precursor in the synthesis of heterocyclic compounds, as demonstrated by the preparation of 3-substituted-1,5-dibromopentanes, which are important intermediates for liquid crystalline derivatives .

Molecular Structure Analysis

Vibrational spectroscopy studies have revealed that 1,5-diiodopentane assumes an all-trans conformation in the crystalline solid state, with multiple conformers coexisting in the liquid state . This information is crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

1,5-Diiodopentane is versatile in chemical reactions. It can undergo intramolecular cyclization when electrochemically reduced . It also serves as a starting material for the synthesis of cyclopentane derivatives through electrochemical reduction . Furthermore, it can be transformed into various functionalized derivatives, as shown by the synthesis of nitro derivatives of pentane10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-diiodopentane derivatives are influenced by their molecular structure. For instance, the presence of iodine atoms affects the compound's density, boiling point, and solubility. The compound's reactivity towards nucleophiles and bases is also significant due to the presence of iodine, which is a good leaving group in substitution reactions.

Relevant Case Studies

Case studies involving 1,5-diiodopentane include its use in the synthesis of biobased polyesters, where it is used as a monomer to create polymers with varying thermo-mechanical properties . In dermatology, derivatives of 1,5-diiodopentane, such as pentane-1,5-diol, have been compared with other diols, showing its efficacy and safety in pharmaceutical formulations .

Scientific Research Applications

Electrochemical Reduction and Product Synthesis

1,5-Diiodopentane, along with other dihalopentanes, has been studied for its electrochemical reduction at carbon electrodes in dimethylformamide. This process results in the formation of various compounds, including cyclopentane, n-pentane, 1-pentene, and others, through intramolecular cyclization and different reaction pathways (Pritts & Peters, 1994).

Molecular Conformation Analysis

Research involving vibrational spectra and molecular conformations of 1,5-diiodopentane, among others, has been conducted. This study explores the different conformations these molecules assume in both liquid and solid states, providing insights into their structural properties (Sakakibara, Matsuura & Murata, 1979).

Stereo-Controlled Synthesis for Imino-Sugars

1,5-Diiodopentane has been utilized in the stereo-controlled synthesis of benzyloxylated-diiodopentanes, which are precursors for the synthesis of five-membered imino-sugars. This approach provides a method for obtaining high yields of aza-sugars from diiodide intermediates (Guo et al., 2013).

Copolyester Synthesis

1,5-Diiodopentane derivatives, specifically 1,5-pentanediol, have been used in the synthesis of aliphatic-aromatic copolyesters. These materials, such as poly(pentylene succinate-co-terephthalate) and poly(pentylene adipate-co-terephthalate), have applications in biodegradable plastics and exhibit varying thermal and mechanical properties (Lu et al., 2019).

Safety And Hazards

1,5-Diiodopentane may cause skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of 1,5-Diiodopentane. Protective measures such as wearing protective gloves, eye protection, and face protection are advised when handling this chemical .

properties

IUPAC Name

1,5-diiodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10I2/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEOYUUPFYJXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060859
Record name Pentane, 1,5-diiodo-
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Molecular Weight

323.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diiodopentane

CAS RN

628-77-3
Record name 1,5-Diiodopentane
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Record name Pentane, 1,5-diiodo-
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Record name 1,5-Diiodopentane
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Record name Pentane, 1,5-diiodo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
399
Citations
L Kaplan - The Journal of Organic Chemistry, 1967 - ACS Publications
Trace PhC02 (CH2) 3CH= CH2 Trace Trace By “trace” we mean an amount which corresponds to less than 10% of the lowest yield reported in this table. reaction. In addition, there is a …
Number of citations: 8 pubs.acs.org
M Sakakibara, H Matsuura, H Murata - Journal of Molecular Structure, 1979 - Elsevier
The infrared and Raman spectra of 1,4-diiodobutane, 1,5-diiodopentane and 1,6-diiodohexane have been taken for samples in both the liquid and the solid state. A systematic normal …
Number of citations: 9 www.sciencedirect.com
JT Banks, H Garcia, MA Miranda… - Journal of the …, 1995 - ACS Publications
Studies of the laser flash and laser-drop photolysis of 1, 5-diiodo-1, 5-diphenylpentane (4) support the intermediacy of a cyclic hypervalent iodine radical, 19. Radical 19 has …
Number of citations: 37 pubs.acs.org
F D'Souza, J Choi, YY Hsieh, K Shriver… - The Journal of Physical …, 1998 - ACS Publications
Electroreduction of a homologous series of α,ω-diiodoalkanes I(CH 2 ) m I (m = 1−8) is shown to be catalyzed by C 60 n - anions (n = 2, 3) both in solution and at a C 60 film-coated …
Number of citations: 45 pubs.acs.org
WA Pritts, DG Peters - Journal of the Electrochemical Society, 1994 - iopscience.iop.org
Studies of the electrochemical reduction of 1, 5‐dibromo‐, 1, 5‐diiodo‐, 1‐bromo‐5‐chloro‐, and 1‐chloro‐5‐iodopentane at carbon electrodes in dimethylformamide containing …
Number of citations: 19 iopscience.iop.org
J Kagan - The Journal of Organic Chemistry, 1967 - ACS Publications
Trace PhC02 (CH2) 3CH= CH2 Trace Trace By “trace” we mean an amount which corresponds to less than 10% of the lowest yield reported in this table. reaction. In addition, there is a …
Number of citations: 38 pubs.acs.org
BK Wilk, A Rubezhov, JL Helorn… - Organic preparations …, 2005 - Taylor & Francis
The regioselectivity and purity problems were overcome by simply changing the order of transformations, ie introduction of bromine in the oxindole core followed by alkylation of 5-…
Number of citations: 3 www.tandfonline.com
JF Garst, JT Barbas - Journal of the American Chemical Society, 1974 - ACS Publications
Reactions of 1, 4-dihalobutanesand 1, 5-dihalopentanes with alkali naphthalenes give reduction products (mostly cycloalkanes and olefins) and alkylation products (alkylated …
Number of citations: 30 pubs.acs.org
M FUKUMOT, M Saitoh, H Kubo - Analytical sciences, 2000 - jstage.jst.go.jp
† To whom correspondence should be addressed. detection was 10 ng/ml. The coefficients of variation for an assay of busulfan-spiked sera (300 ng/ml) were 3.88% for within-run (n= 6) …
Number of citations: 6 www.jstage.jst.go.jp
DW Macomber, P Madhukar - Journal of organometallic chemistry, 1992 - Elsevier
Abstract Treatment of (CO) 5 W[C(N(CH 3 ) 2 )CH 3 ] (1) with n BuLi followed by 5–10 equiv. of a diiodoalkane (diiodomethane, 1,2-diiodoethane, 1,3-diiodopropane, 1,4-diiodobutane, …
Number of citations: 24 www.sciencedirect.com

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